5-フルオロ-2-ニトロベンズアミド

概要

説明

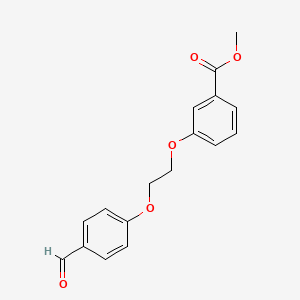

5-Fluoro-2-nitrobenzamide is a chemical compound that has been the subject of various research studies due to its potential applications in medicinal chemistry and as a building block for the synthesis of various heterocyclic compounds. The compound is characterized by the presence of a fluorine atom and a nitro group attached to a benzamide scaffold.

Synthesis Analysis

The synthesis of derivatives of 5-fluoro-2-nitrobenzamide has been explored in several studies. For instance, derivatives of 5-fluorouracil were synthesized by reacting o- or p-nitrobenzyl chloroformate with 5-fluorouracil, suggesting a method that could potentially be adapted for the synthesis of 5-fluoro-2-nitrobenzamide . Another study reported the synthesis of 5-fluoro-2-nitrobenzotrifluoride, which is closely related to 5-fluoro-2-nitrobenzamide, using a continuous-flow millireactor system, indicating advanced methods for synthesizing nitrofluorobenzene derivatives .

Molecular Structure Analysis

The molecular structure of 5-fluoro-2-nitrobenzamide and its derivatives is crucial for their biological activity and chemical reactivity. X-ray crystallography has been used to confirm the structure of related compounds, such as 1-fluoro-2,5-dimethoxy-4-nitrobenzene, which could provide insights into the structural analysis of 5-fluoro-2-nitrobenzamide .

Chemical Reactions Analysis

The reactivity of 5-fluoro-2-nitrobenzamide derivatives has been demonstrated in various chemical reactions. For example, the reductive activation of (o- and p-nitrobenzyloxycarbonyl)-5-fluorouracil derivatives was hypothesized to generate reactive intermediates capable of synergistic interaction . Additionally, the synthesis of 5-nitrobenzoxazole derivatives from 2-fluoro-5-nitroaniline suggests that 5-fluoro-2-nitrobenzamide could undergo similar nucleophilic acyl substitution and intramolecular cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-fluoro-2-nitrobenzamide derivatives are important for their application in drug discovery and material science. The study of 4-chloro-2-fluoro-5-nitrobenzoic acid as a building block for solid-phase synthesis of heterocyclic scaffolds highlights the versatility of nitrofluorobenzene derivatives in synthesizing a wide range of heterocycles . The physicochemical properties such as melting point and spectral data (IR, NMR) of related compounds have been characterized, providing a foundation for understanding the properties of 5-fluoro-2-nitrobenzamide .

科学的研究の応用

医薬品中間体

5-フルオロ-2-ニトロベンズアミド: は、さまざまな医薬品化合物の合成における貴重な中間体です。 そのフッ素原子とニトロ基により、医薬品開発で使用される複雑な分子の構築のための汎用性の高い前駆体となっています 。 たとえば、血管運動性キニン拮抗薬の合成に使用できます。これらは、急性疼痛、神経性疼痛、および炎症性疼痛症状の治療に重要です .

材料科学

材料科学では、この化合物の反応性により、特定の特性を持つ新規材料を作成できます。 研究者は、この化合物を用いてポリマーに含フッ素基を導入し、その耐久性と耐薬品性を高めることができます .

化学合成

5-フルオロ-2-ニトロベンズアミド: は、特に複雑な分子の構築における有機合成のビルディングブロックとして機能します。 そのニトロ基はアミンに還元でき、さまざまな誘導体の経路を提供します .

分析化学

その明確な化学構造により、5-フルオロ-2-ニトロベンズアミドは、HPLCや質量分析法などの分析方法で標準または参照化合物として使用され、関連する物質を識別または定量することができます .

農薬研究

この化合物の構造的特徴は、新しい農薬の設計に役立ちます。 そのニトロ基は、殺虫剤または除草剤の開発において生物活性部分として機能します .

フッ素化学

フッ素化学は、フッ素化化合物の独特の特性により急速に発展している分野です5-フルオロ-2-ニトロベンズアミドは、さまざまな化学反応におけるフッ素化種の挙動を研究するために使用できます .

連続フロー合成

この化合物は、従来のバッチ反応よりも安全で効率的な連続フロー合成プロセスで使用されます。 この方法は、特にニトロ化を含む微量化学物質や医薬品中間体の商業生産に役立ちます .

創薬

創薬では、フッ素原子の導入により、分子の生物学的活性を大幅に変更できます5-フルオロ-2-ニトロベンズアミドは、薬物候補にフッ素を導入するために使用でき、潜在的に有効性が向上し、毒性が低減された化合物につながります .

Safety and Hazards

The safety information for 5-Fluoro-2-nitrobenzamide includes the following hazard statements: H315-H319-H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

将来の方向性

The continuous-flow synthesis strategy used in the synthesis of 5-fluoro-2-nitrobenzotrifluoride would be beneficial for the commercial manufacturing of fine chemicals and pharmaceutical intermediates with the involvement of nitration . This suggests potential future directions in the manufacturing processes of similar compounds like 5-Fluoro-2-nitrobenzamide.

特性

IUPAC Name |

5-fluoro-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O3/c8-4-1-2-6(10(12)13)5(3-4)7(9)11/h1-3H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIAHHCYZKNNOQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595411 | |

| Record name | 5-Fluoro-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77206-97-4 | |

| Record name | 5-Fluoro-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(2-furyl)-1-methyl-1H-pyrazol-3-yl]methanol](/img/structure/B1342230.png)

![N-{[5-(2-furyl)thien-2-yl]methyl}-N-methylamine](/img/structure/B1342232.png)

![2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]isonicotinic acid](/img/structure/B1342235.png)

![N,N-dimethyl-2-{4-[(methylamino)methyl]phenoxy}ethanamine](/img/structure/B1342238.png)

![1-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B1342248.png)